

safety and handling precautions for 6-(bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Bromomethyl)-1H-indazole hydrobromide

Cat. No.: B1532587

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **6-(Bromomethyl)-1H-indazole hydrobromide**

Introduction: The Double-Edged Sword of a Reactive Intermediate

6-(Bromomethyl)-1H-indazole hydrobromide (CAS No: 368426-63-5) is a bifunctional molecule of significant interest to the medicinal chemistry and drug development community.^[1] ^[2] Its indazole core is a privileged scaffold found in numerous therapeutic agents, particularly kinase inhibitors used in oncology.^[3]^[4] The bromomethyl group, a potent electrophile, makes this compound an invaluable synthon for introducing the indazole moiety into target molecules through alkylation reactions.^[5]

However, the very reactivity that makes this compound a powerful synthetic tool also renders it hazardous. The presence of a bromomethyl group, a known alkylating agent, and a hydrobromide salt necessitates a robust understanding of its potential risks and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for researchers and drug development professionals to handle **6-(bromomethyl)-1H-indazole hydrobromide** safely, ensuring both personal safety and experimental integrity.

Hazard Assessment: An In-depth Analysis

A complete, officially registered Safety Data Sheet (SDS) with comprehensive GHS classifications for **6-(bromomethyl)-1H-indazole hydrobromide** is not readily available in public databases.^{[2][6]} Therefore, a rigorous hazard assessment must be conducted by extrapolating from the known hazards of its core structural components: the 1H-indazole ring, the bromomethyl functional group, and the hydrobromide salt.

- The Indazole Core: The parent 1H-indazole structure is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.^{[7][8]}
- The Bromomethyl Group: This functional group is characteristic of lachrymators and potent alkylating agents. Such compounds are often toxic, mutagenic, and capable of causing severe chemical burns to the skin and eyes.^{[9][10]} The SDS for the structurally related 4-Bromomethyl-2-cyanobiphenyl classifies it as causing skin irritation, serious eye irritation, and being suspected of causing genetic defects.^[11]
- The Hydrobromide Salt: As a salt of hydrobromic acid, the compound is acidic. Contact with bases can liberate flammable and/or toxic gases, and thermal decomposition can release hazardous hydrogen bromide gas and nitrogen oxides.^{[12][13]}

Based on this analysis of analogous structures, a detailed, inferred hazard profile has been constructed.

Table 1: Inferred Hazard Profile for **6-(Bromomethyl)-1H-indazole hydrobromide**

Hazard Class	GHS Category	Inferred Hazard Statement	Basis for Inference
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.	Based on analogs like 6-Bromo-1-methyl-1H-indazole.[9][14]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.	Consistent across indazole derivatives and bromomethyl compounds.[12][15][16]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.	Consistent across indazole derivatives and bromomethyl compounds.[12][15][16]
Germ Cell Mutagenicity	Category 2	H341: Suspected of causing genetic defects.	The bromomethyl group is a known alkylating agent, a class of compounds often associated with mutagenicity.[11]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A common hazard for indazole derivatives and other reactive organic powders.[7][12][15] |

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potent and irritant nature of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Primary Engineering Controls

All manipulations of **6-(bromomethyl)-1H-indazole hydrobromide**, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[17][18] The fume hood provides critical protection against the inhalation of fine powders and any potential off-gassing of hydrogen bromide. The work area should be equipped with an accessible safety shower and eyewash station.[12][19]

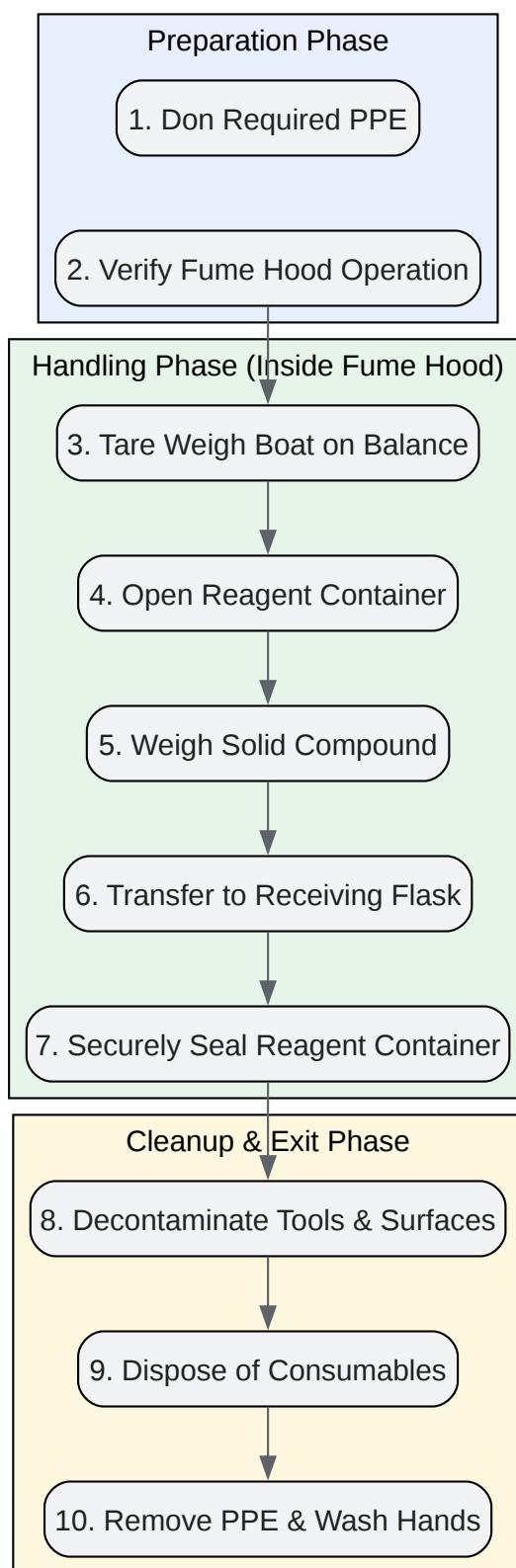
Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification	Rationale and Best Practices
Eye Protection	Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.	Protects against splashes and airborne particles. A face shield should be worn over goggles during procedures with a high splash risk. [11]
Hand Protection	Chemical-resistant nitrile or neoprene gloves (minimum thickness of 0.11 mm).	Provides a barrier against skin contact. Gloves must be inspected for tears or pinholes before use. Use a proper glove removal technique to avoid contaminating skin. [9] [20]
Body Protection	A flame-resistant laboratory coat with long sleeves and a fully fastened front.	Protects skin and personal clothing from contamination. [17]
Footwear	Closed-toe shoes made of a non-porous material.	Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory. [21]

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[\[17\]](#) |


Safe Handling and Storage Protocols

A systematic and cautious approach to handling and storage is essential for mitigating the risks associated with this reactive compound.

Experimental Protocol: Weighing and Dispensing Solid Compound

This protocol outlines the standard procedure for safely handling the solid reagent.

- Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate height.
- Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Position the reagent container, a spatula, and a labeled receiving flask within the fume hood.
- Dispensing: Slowly open the reagent container, averting your face. Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
- Transfer: Gently transfer the weighed solid from the boat into the receiving flask. A powder funnel can be used to minimize loss and prevent contamination of the flask exterior.
- Sealing: Immediately and securely close the primary reagent container.
- Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat in the designated solid chemical waste container.
- Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Standard Handling Workflow for Solid Compound.

Storage Requirements

Proper storage is crucial to maintaining the chemical's stability and preventing hazardous situations.

- Conditions: Store in a cool, dry, and well-ventilated area.[15]
- Container: Keep the container tightly closed and sealed.
- Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines.[12][22] Storing away from these materials prevents potentially violent reactions and the release of toxic fumes.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Spill Response

For a small spill inside a fume hood:

- Ensure personal protective equipment is worn.
- Cover the spill with an inert absorbent material like vermiculite or sand.
- Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[23]
- Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
- For large spills, evacuate the area and follow your institution's emergency procedures.[17]

First Aid Measures

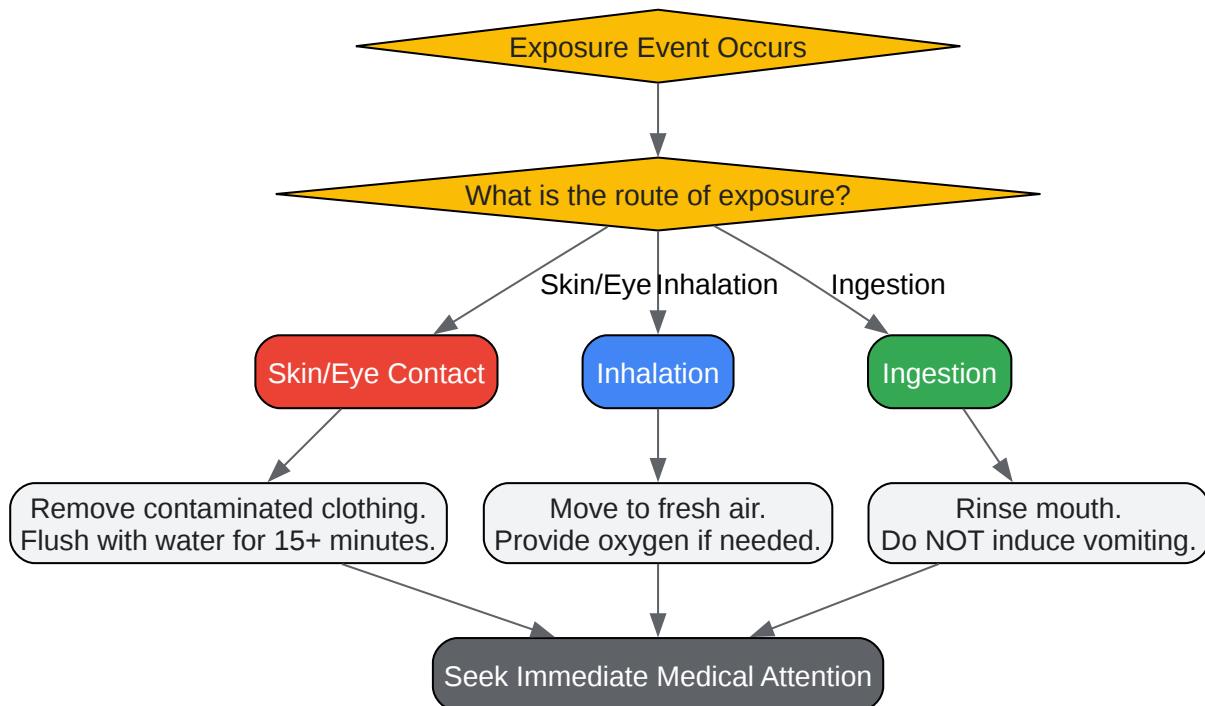

Immediate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Measures

Exposure Route	Action
Inhalation	<p>Move the victim to fresh air immediately.</p> <p>If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12][24]</p>
Skin Contact	<p>Immediately remove all contaminated clothing.</p> <p>Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.</p> [15] [24]
Eye Contact	<p>Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.</p> [12] [21]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[\[6\]](#)[\[17\]](#) |

[Click to download full resolution via product page](#)

Caption: Emergency Response Logic Flowchart.

Waste Disposal

All waste containing **6-(bromomethyl)-1H-indazole hydrobromide**, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.^[19] Disposal should be carried out in sealed, properly labeled containers and in strict accordance with all local, state, and federal regulations.^[12] Do not dispose of this chemical down the drain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-BroMoMethyl-1h-indazole hydrobroMide | 368426-63-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbino.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. artsci.usu.edu [artsci.usu.edu]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [safety and handling precautions for 6-(bromomethyl)-1H-indazole hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [\[link\]](#)

[<https://www.benchchem.com/product/b1532587#safety-and-handling-precautions-for-6-bromomethyl-1h-indazole-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com